5-Cyclopropyl-1H-imidazole
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Overview
Description
5-Cyclopropyl-1H-imidazole is a heterocyclic organic compound that features a cyclopropyl group attached to the imidazole ring Imidazole itself is a five-membered ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions The cyclopropyl group, a three-membered carbon ring, adds unique chemical properties to the compound
Mechanism of Action
Target of Action
5-Cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole derivatives are often dependent on the specific functional groups attached to the imidazole ring.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target protein . The specific mode of action would depend on the nature of the target and the specific functional groups present on the this compound molecule.
Biochemical Pathways
Imidazole is a key component in several biochemical pathways. It is part of the side-chain of histidine, an amino acid frequently found in the catalytic site of enzymes . Imidazole is also involved in the biosynthesis of purines, which are key components of nucleic acids . .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its specific target and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with various functional groups.
Scientific Research Applications
5-Cyclopropyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
2-Methylimidazole: Similar structure with a methyl group at the 2-position, used in the synthesis of pharmaceuticals.
4,5-Diphenyl-1H-imidazole: Contains phenyl groups, known for its antimicrobial properties.
Uniqueness: 5-Cyclopropyl-1H-imidazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFGUBCFRVUHJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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